
4-(Ethylthio)-2-methyl-2-butanol
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Overview
Description
4-(Ethylthio)-2-methyl-2-butanol is an organic compound characterized by the presence of an ethylthio group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylthio)-2-methyl-2-butanol typically involves the reaction of 2-methyl-2-butanol with ethylthiol in the presence of a suitable catalyst. The reaction conditions often include an acidic or basic medium to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:
Reactants: 2-methyl-2-butanol and ethylthiol.
Catalyst: Acidic or basic catalyst.
Reaction Conditions: The reaction is carried out at a controlled temperature, usually between 50-100°C, to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(Ethylthio)-2-methyl-2-butanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethylthio group to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound.
Scientific Research Applications
4-(Ethylthio)-2-methyl-2-butanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(Ethylthio)-2-methyl-2-butanol exerts its effects involves interactions with specific molecular targets. The ethylthio group can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The compound’s hydroxyl group also plays a role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
4-Methylthio-2-butanol: Similar structure but with a methylthio group instead of an ethylthio group.
2-Methyl-2-butanol: Lacks the ethylthio group, making it less reactive in certain chemical reactions.
4-Ethylthio-1-butanol: Similar but with a different position of the hydroxyl group.
Uniqueness
4-(Ethylthio)-2-methyl-2-butanol is unique due to the presence of both an ethylthio group and a hydroxyl group on a butanol backbone
Properties
CAS No. |
27998-58-9 |
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Molecular Formula |
C7H16OS |
Molecular Weight |
148.27 g/mol |
IUPAC Name |
4-ethylsulfanyl-2-methylbutan-2-ol |
InChI |
InChI=1S/C7H16OS/c1-4-9-6-5-7(2,3)8/h8H,4-6H2,1-3H3 |
InChI Key |
IYYSZHOWMGRFRL-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCC(C)(C)O |
Origin of Product |
United States |
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